molecular formula C22H19BrN4O2 B10898943 N-(4-bromophenyl)-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(4-bromophenyl)-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10898943
M. Wt: 451.3 g/mol
InChI Key: WZFDABZDVKDQOH-UHFFFAOYSA-N
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Description

N~2~-(4-BROMOPHENYL)-5-(4-ETHOXYPHENYL)-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a bromophenyl group, an ethoxyphenyl group, and a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-BROMOPHENYL)-5-(4-ETHOXYPHENYL)-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.

    Attachment of the ethoxyphenyl group: This can be done through an etherification reaction using an ethoxy group donor.

    Carboxamide formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-BROMOPHENYL)-5-(4-ETHOXYPHENYL)-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N~2~-(4-BROMOPHENYL)-5-(4-ETHOXYPHENYL)-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Research: It is used in studies to understand its effects on cellular processes and pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N2-(4-BROMOPHENYL)-5-(4-ETHOXYPHENYL)-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMOPHENYL)PROPIONAMIDE
  • 4-BROMO-N-(2,2,2-TRIFLUORO-1-PHENYL-ETHYL)-BENZAMIDE
  • N-(4-BROMO-2-ETHYL-PHENYL)-ACETAMIDE

Uniqueness

N~2~-(4-BROMOPHENYL)-5-(4-ETHOXYPHENYL)-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its pyrazolo[1,5-a]pyrimidine core, which imparts unique chemical and biological properties

Properties

Molecular Formula

C22H19BrN4O2

Molecular Weight

451.3 g/mol

IUPAC Name

N-(4-bromophenyl)-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C22H19BrN4O2/c1-3-29-18-10-4-15(5-11-18)19-12-14(2)27-21(25-19)13-20(26-27)22(28)24-17-8-6-16(23)7-9-17/h4-13H,3H2,1-2H3,(H,24,28)

InChI Key

WZFDABZDVKDQOH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C)C(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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